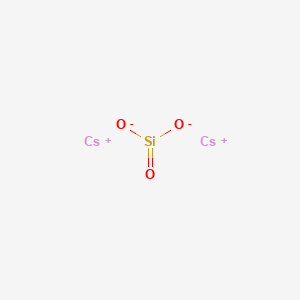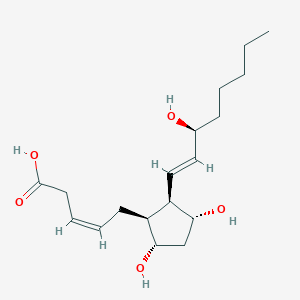![molecular formula C8H12N2O B106328 2-[(4-Aminophenyl)amino]ethan-1-ol CAS No. 19298-14-7](/img/structure/B106328.png)
2-[(4-Aminophenyl)amino]ethan-1-ol
Descripción general
Descripción
“2-[(4-Aminophenyl)amino]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O . It is also known by other names such as “2-[(4-aminophenyl)amino]ethanol” and “2-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE” among others .
Molecular Structure Analysis
The molecular weight of “2-[(4-Aminophenyl)amino]ethan-1-ol” is 152.19 g/mol . The InChI code for the compound is “InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2” and the Canonical SMILES is "C1=CC(=CC=C1N)NCCO" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 152.094963011 g/mol . The topological polar surface area of the compound is 58.3 Ų .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Schiff Base Ligand Synthesis : The synthesis and characterization of Schiff base ligands derived from reactions involving similar aminophenol compounds have been reported. These ligands, upon reaction with metals like Cu(II), Fe(II), and Pd(II), form complexes. The DNA binding properties of these complexes were studied, showing potential drug candidacy due to their DNA interaction capabilities (Kurt et al., 2020).
Phosphinated Diamines for Polyimides : Research on the preparation of phosphinated diamines, including aminophenol derivatives, has led to the development of unsymmetric polyimides. These materials exhibit high glass transition temperatures (Tg), good thermal stability, and organo-solubility, indicating their utility in high-performance applications (Chang et al., 2012).
Molecular Interactions and Docking Studies
- DNA Binding Studies : Investigations into the DNA binding properties of novel compounds synthesized from aminophenol derivatives have been conducted. Such studies are crucial for understanding the interaction mechanisms with biological molecules, potentially leading to the development of new therapeutics (Kurt et al., 2020).
Applications in Polymer Chemistry
Polyimide Synthesis : Aminophenol derivatives have been utilized in the synthesis of polyimides and polyetherimides, showcasing improved thermal properties and flame retardancy. These materials are valuable for various industrial applications due to their high thermal stability and mechanical strength (Lin et al., 2011).
Polymer Modification : The modification of polymers through condensation reactions with amines, including aminophenol derivatives, has been explored. Such modifications can enhance the properties of polymers, making them suitable for specific applications, including medical use due to their biological activity (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
2-(4-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQOUQQUQCSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)amino]ethan-1-ol | |
CAS RN |
19298-14-7 | |
| Record name | 2-((4-Aminophenyl)amino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BFJ98CBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


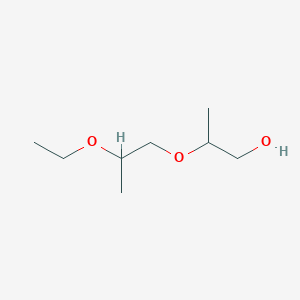


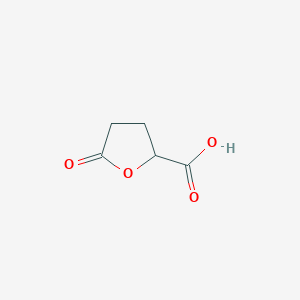

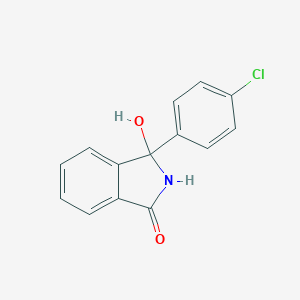


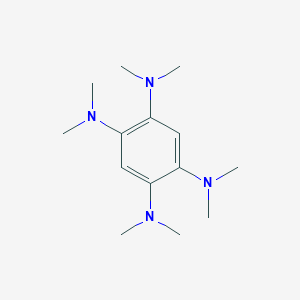

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
